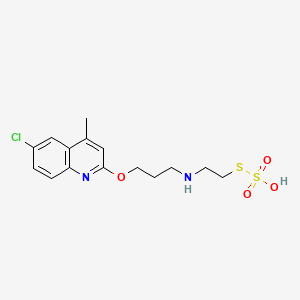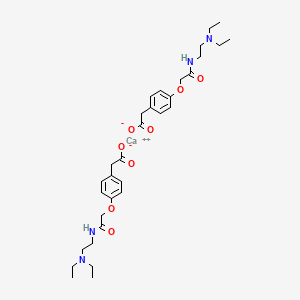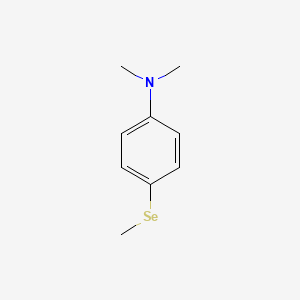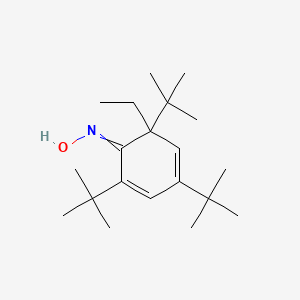
1,2-Ditert-butylhydrazine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ditert-butylhydrazine;sulfuric acid is a chemical compound with the molecular formula C8H22N2O4S. It is known for its unique structure, which includes two tert-butyl groups attached to a hydrazine moiety, combined with sulfuric acid. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ditert-butylhydrazine;sulfuric acid typically involves the reaction of tert-butylhydrazine with sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ditert-butylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield tert-butylhydrazone derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
1,2-Ditert-butylhydrazine;sulfuric acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ditert-butylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or disrupt cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Ditert-butylhydrazine;sulfuric acid include other hydrazine derivatives such as:
- 1,2-Dimethylhydrazine
- 1,2-Diethylhydrazine
- 1,2-Diphenylhydrazine
Uniqueness
This compound is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity. This uniqueness makes it valuable in specific chemical reactions and research applications where other hydrazine derivatives may not be suitable.
Properties
CAS No. |
50780-14-8 |
|---|---|
Molecular Formula |
C8H22N2O4S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1,2-ditert-butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-7(2,3)9-10-8(4,5)6;1-5(2,3)4/h9-10H,1-6H3;(H2,1,2,3,4) |
InChI Key |
VOXHUNBCJFZOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NNC(C)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




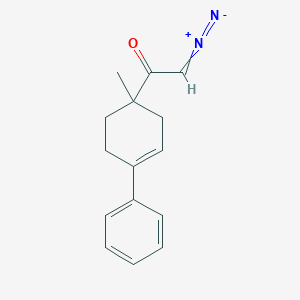




![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
